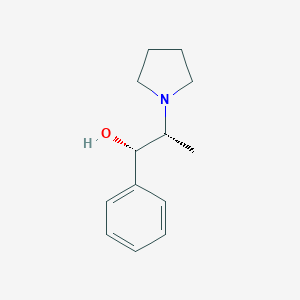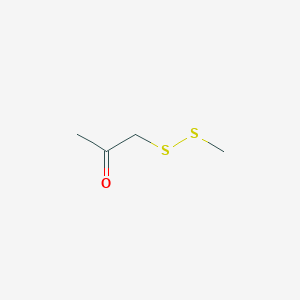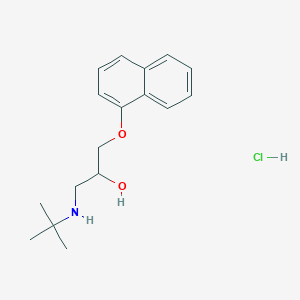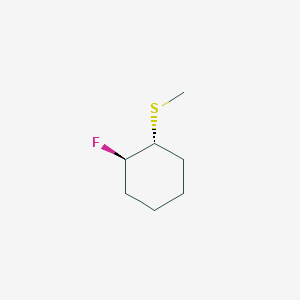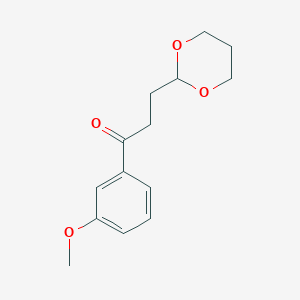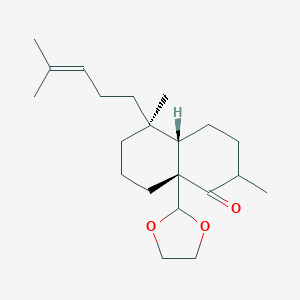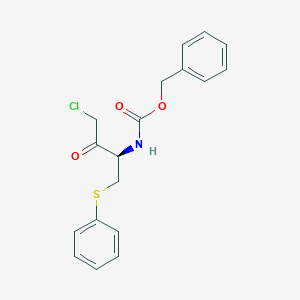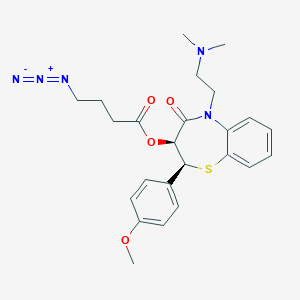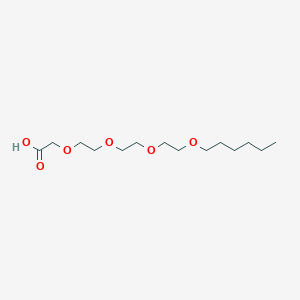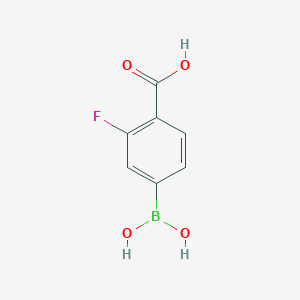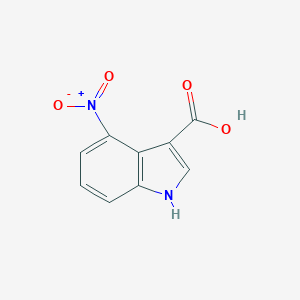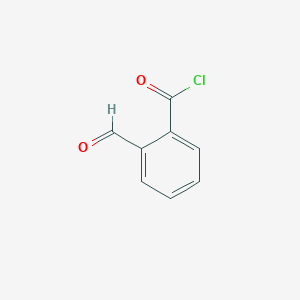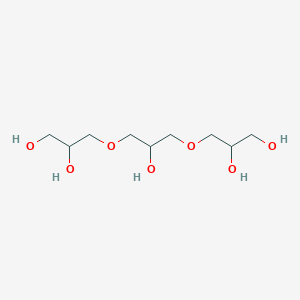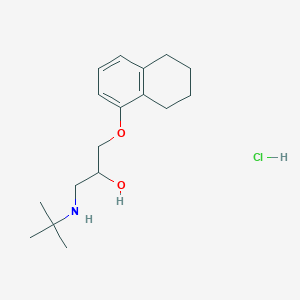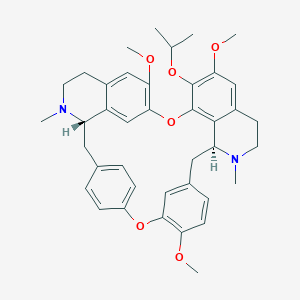
7-O-Isopropyl fangchinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Isopropyl fangchinoline is a natural alkaloid compound that is found in the roots of Stephania tetrandra S. Moore, a traditional Chinese medicinal plant. It has been extensively studied for its potential therapeutic properties in various diseases.
Wirkmechanismus
The mechanism of action of 7-O-Isopropyl fangchinoline involves multiple pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation. Furthermore, it has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemische Und Physiologische Effekte
Studies have shown that 7-O-Isopropyl fangchinoline has various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, it has been shown to improve glucose homeostasis by increasing insulin sensitivity and reducing blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-O-Isopropyl fangchinoline in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, the limitations include its low solubility in water, which may limit its use in certain experiments, and its high cost, which may limit its availability for research purposes.
Zukünftige Richtungen
For research include investigating its potential therapeutic properties in other diseases and optimizing its synthesis method.
Synthesemethoden
The synthesis of 7-O-Isopropyl fangchinoline involves several steps, including the extraction of the alkaloid compound from the roots of Stephania tetrandra S. Moore, purification, and structural characterization. The extraction process involves grinding the roots of the plant, followed by solvent extraction with ethanol or methanol. The extracted compound is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purified compound is then characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
7-O-Isopropyl fangchinoline has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and cardiovascular diseases. Studies have shown that 7-O-Isopropyl fangchinoline has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Eigenschaften
CAS-Nummer |
125247-70-3 |
|---|---|
Produktname |
7-O-Isopropyl fangchinoline |
Molekularformel |
C40H46N2O6 |
Molekulargewicht |
650.8 g/mol |
IUPAC-Name |
(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-21-propan-2-yloxy-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C40H46N2O6/c1-24(2)46-39-37(45-7)22-28-15-17-42(4)32-19-26-10-13-33(43-5)35(20-26)47-29-11-8-25(9-12-29)18-31-30-23-36(48-40(39)38(28)32)34(44-6)21-27(30)14-16-41(31)3/h8-13,20-24,31-32H,14-19H2,1-7H3/t31-,32-/m0/s1 |
InChI-Schlüssel |
BWAFJYRTDWVKOE-ACHIHNKUSA-N |
Isomerische SMILES |
CC(C)OC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
SMILES |
CC(C)OC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Kanonische SMILES |
CC(C)OC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Synonyme |
7-O-isopropyl fangchinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



